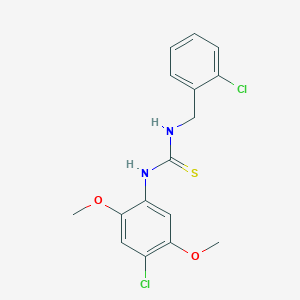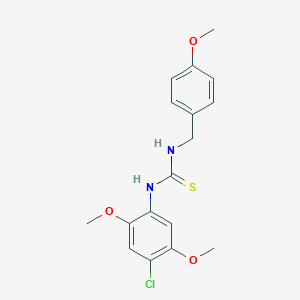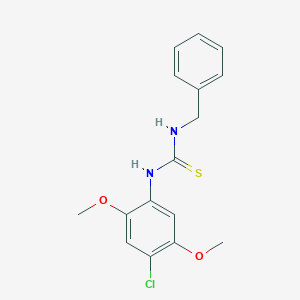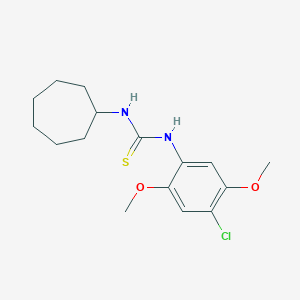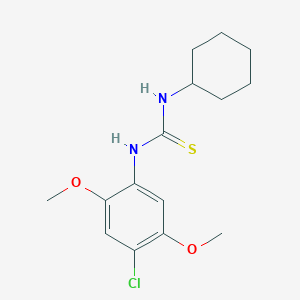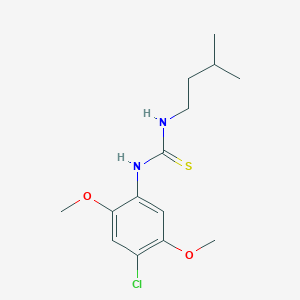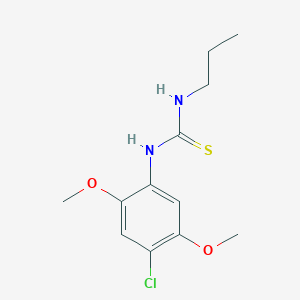![molecular formula C22H21N5O B216526 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, also known as BMS-354825, is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML).
作用机制
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibits the activity of the Bcr-Abl tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the size of tumors in animal models. It has also been shown to have minimal effects on normal cells, indicating a high degree of specificity for cancer cells.
实验室实验的优点和局限性
One advantage of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is its high specificity for cancer cells, which reduces the risk of side effects on normal cells. However, one limitation is the potential development of resistance to the drug, which can occur through mutations in the Bcr-Abl tyrosine kinase.
未来方向
For 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one research include the development of combination therapies with other cancer drugs, the study of its potential use in other cancers, and the development of new Bcr-Abl inhibitors with improved efficacy and reduced resistance. Additionally, further studies are needed to better understand the mechanism of action of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one and to identify potential biomarkers for patient selection.
合成方法
The synthesis of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4,7-dimethylquinazoline-2-amine with ethyl acetoacetate to form 4,7-dimethylquinazolin-2-yl ethyl ketone. This is then reacted with benzyl bromide to form 5-benzyl-4,7-dimethylquinazolin-2-yl ethyl ketone, which is then reacted with 6-methyl-2-aminopyrimidin-4-one to form 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one.
科学研究应用
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential use in cancer treatment, specifically in the treatment of chronic myeloid leukemia (CML). It has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is responsible for the development and progression of CML. 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has also been studied for its potential use in the treatment of other cancers, including acute lymphoblastic leukemia (ALL) and gastrointestinal stromal tumors (GIST).
属性
产品名称 |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C22H21N5O |
分子量 |
371.4 g/mol |
IUPAC 名称 |
5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O/c1-13-9-10-17-14(2)23-21(25-19(17)11-13)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI 键 |
USSJAWLKBJKJAA-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4)C |
规范 SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C(=C(N3)C)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
